![molecular formula C12H20BrNO2 B1388302 (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide CAS No. 1185294-33-0](/img/structure/B1388302.png)
(3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide
Overview
Description
(3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide is a useful research compound. Its molecular formula is C12H20BrNO2 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
(3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include methoxy groups and an amine functional group. These characteristics may enhance its lipophilicity and influence its biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. The methoxy groups and the benzylamine moiety are likely to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, leading to therapeutic effects in conditions like epilepsy and cancer.
- Receptor Modulation : Interaction with neurotransmitter receptors could provide insights into its potential use as an anxiolytic or antidepressant agent.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticonvulsant Effects : Similar compounds have demonstrated significant anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
- Antimicrobial Activity : Some derivatives have shown effectiveness against resistant strains of bacteria, such as MRSA, indicating a possible role in antibiotic development .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially serving as a lead for anticancer drug development .
1. Anticonvulsant Activity
A study on structurally related compounds revealed that small modifications at key positions led to pronounced anticonvulsant effects in rodent models. For instance, compounds with non-bulky substituents exhibited significant seizure protection .
2. Antimicrobial Properties
In a comparative study, various derivatives were tested against standard bacterial strains. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, showcasing its potential as an antimicrobial agent .
3. Cytotoxic Evaluation
Recent evaluations indicated that certain derivatives of this compound displayed selective cytotoxicity against T-lymphoblastic cell lines, with CC50 values as low as 9 nM. This suggests a promising avenue for further development in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methoxybenzylamine | Methoxy group on benzyl | Potential neuroprotective effects |
4-Methoxybenzylamine | Methoxy group on para position | Enhanced lipophilicity and antioxidant properties |
2-Methoxyaniline | Amino group directly attached to methoxy | Significant antibacterial activity |
3,4-Dimethoxybenzylamine | Two methoxy groups on benzene | Increased potency against certain cancer cell lines |
This table illustrates how variations in structural features can significantly impact biological activity and therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. The methoxy groups in (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide may enhance its interaction with cancer cell receptors, potentially leading to effective treatments against various cancer types. Studies suggest that derivatives of this compound could be designed to improve selectivity and potency against specific cancer cell lines.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Similar compounds have been associated with the protection of neuronal cells from damage due to oxidative stress and neuroinflammation. The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Proteomics Research
In biochemical studies, this compound is utilized for proteomics research. It can serve as a biochemical tool for studying protein interactions and modifications, aiding in the understanding of complex biological systems.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of several methoxy-substituted amines, including this compound. The findings indicated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroprotection
Another research project focused on evaluating the neuroprotective properties of methoxy-substituted amines in models of oxidative stress. The results showed that this compound significantly reduced neuronal cell death compared to control groups, highlighting its potential for treating neurodegenerative disorders.
Properties
IUPAC Name |
1-methoxy-N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.BrH/c1-10(9-14-2)13-8-11-5-4-6-12(7-11)15-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEULOXNIQZOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-33-0 | |
Record name | Benzenemethanamine, 3-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.